molecular formula C16H15N3OS2 B5709549 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5709549
M. Wt: 329.4 g/mol
InChI Key: BCBRYVOGJTWTMN-UHFFFAOYSA-N
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Description

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative. One common method involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions usually require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl or thienyl rings .

Scientific Research Applications

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. Additionally, it can disrupt cell membrane integrity, leading to cell death. The specific molecular targets and pathways depend on the biological context and the type of organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1,3,4-thiadiazole-2-amine
  • 5-(2-thienyl)-1,3,4-thiadiazole-2-thiol
  • 4-phenyl-5-(2-thienyl)-1,3,4-thiadiazole

Uniqueness

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a phenyl ring, a thienyl ring, and a butanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-phenyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-14(10-4-8-12-6-2-1-3-7-12)17-16-19-18-15(22-16)13-9-5-11-21-13/h1-3,5-7,9,11H,4,8,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBRYVOGJTWTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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